molecular formula C10H6O8 B14079220 1,2,3,5-Benzene-tetracarboxylic acid CAS No. 479-47-0

1,2,3,5-Benzene-tetracarboxylic acid

Cat. No.: B14079220
CAS No.: 479-47-0
M. Wt: 254.15 g/mol
InChI Key: NHDLVKOYPQPGNT-UHFFFAOYSA-N
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Description

Benzene-1,2,3,5-tetracarboxylic acid is an organic compound with the molecular formula C10H6O8. It is a derivative of benzene with four carboxylic acid groups attached to the benzene ring. This compound is known for its role in the synthesis of various coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a multidentate ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,2,3,5-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of benzene derivatives with multiple substituents. For example, the oxidation of benzene-1,2,3,5-tetramethylbenzene using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) can yield benzene-1,2,3,5-tetracarboxylic acid .

Industrial Production Methods

Industrial production of benzene-1,2,3,5-tetracarboxylic acid typically involves large-scale oxidation processes. These processes often use catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the specific industrial setup and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2,3,5-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce more highly oxidized compounds, while reduction reactions can yield alcohols or other reduced derivatives .

Scientific Research Applications

Benzene-1,2,3,5-tetracarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzene-1,2,3,5-tetracarboxylic acid involves its ability to act as a multidentate ligand, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal complexes can facilitate chemical reactions by providing a suitable environment for the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene-1,2,3,5-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which allows it to form distinct coordination complexes and materials with unique properties. This makes it particularly valuable in the synthesis of advanced materials and coordination polymers .

Properties

CAS No.

479-47-0

Molecular Formula

C10H6O8

Molecular Weight

254.15 g/mol

IUPAC Name

benzene-1,2,3,5-tetracarboxylic acid

InChI

InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)5(2-3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)

InChI Key

NHDLVKOYPQPGNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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